

Application Notes and Protocols: Ergothioneine Supplementation in Experimental Animal Diets

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Compound of Interest

Compound Name: Ergostine

Cat. No.: B144486

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Audience: Researchers, scientists, and drug development professionals.

Introduction: L-Ergothioneine (EGT) is a naturally occurring amino acid derivative with potent antioxidant and cytoprotective properties.[1][2][3] Animals cannot synthesize EGT and must acquire it from dietary sources, primarily mushrooms and certain bacteria and fungi.[2][3] It is actively taken up and distributed to tissues by a specific transporter, SLC22A4 (also known as OCTN1), highlighting its physiological significance.[3][4][5] Research in animal models suggests that EGT supplementation may offer protective benefits against a range of conditions associated with oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular injury, metabolic disorders, and age-related decline.[2][6][7] These notes provide a summary of quantitative data from various preclinical studies and detailed protocols for key experimental methodologies.

Quantitative Data Summary: Ergothioneine Supplementation in Animal Models

The following tables summarize the dosages, administration routes, and key findings from various experimental animal studies investigating the effects of ergothioneine.

1.1 Neuroprotection

Animal Model	Dosage & Route	Duration	Key Quantitative Findings & Outcomes	Reference
APP/PS1 Mice (Alzheimer's)	100 mg/kg/day (oral)	Not Specified	Co-administration with lactoferrin (50 mg/kg/d) showed synergistic neuroprotective effects.	[8]
Mice (β -amyloid induced injury)	Pre-treatment (dose not specified)	Not Specified	Prevented learning and memory deficits; decreased lipid peroxidation.	[9]
Rats (Stroke)	50-200 ng (i.c.v.)	Single post-ischemic infusion	Dose-dependently reduced brain infarct volume at 1 day post-infusion.	[10]
Mice (Stroke)	70, 100, 125, 150 mg/kg/day (i.p.)	7 days	Significantly decreased infarct volume; 35 mg/kg was not effective. Improved behavior (pole test) at 1 day post-stroke with 125 mg/kg dose.	[10]

SMNΔ7 Mice (Spinal Muscular Atrophy)	Supplemented in drinking water of pregnant dams	Gestation & Lactation	Improved survival and locomotor abilities in SMA pups.	[11]
Mice (Aging)	4-5 mg/kg/day (in drinking water)	From 7 weeks of age until end of life	Extended lifespan in male mice; suppressed age- related decline in movement and weight.	[12]

1.2 Cardiovascular Health

Animal Model	Dosage & Route	Duration	Key Quantitative Findings & Outcomes	Reference
Rats (Myocardial Infarction)	10 mg/kg (route not specified)	7 days	Improved cardiac function, reduced infarct size, and prevented heart remodeling. Significantly reduced plasma levels of sFlt-1 and expression of MCP-1, p65 in heart tissue.	[13] [14]
Rats (Ischemia-Reperfusion)	Pre-treatment (dose not specified)	Not Specified	Protected against ischemia-induced myocardial damage.	[7]

1.3 Metabolic and Liver Health

Animal Model	Dosage & Route	Duration	Key Quantitative Findings & Outcomes	Reference
C57BL/6J Mice (MASLD)	35 mg/kg/day (oral)	18 weeks	Reduced body weight, body fat, and blood lipids. Improved insulin resistance and glycogen deposition. Enhanced autophagy and attenuated oxidative damage and inflammation.	[15] [16]
Rats (Liver Injury)	70 mg/kg body weight	7 days	Protected the liver from injury induced by ferric-nitilotriacetate.	[5] [17]
Type 2 Diabetic Rats	Not Specified	Not Specified	In combination with metformin, attenuated renal dysfunction by activating the Nrf2 pathway.	[2]

1.4 Exercise Performance and Muscle Health

Animal Model	Dosage & Route	Duration	Key Quantitative Findings & Outcomes	Reference
Female Mice	70 mg/kg/day	1 week	Increased time to exhaustion on a treadmill by 41%. Showed greater muscle synthesis and less post-exercise inflammation.	[18]
Aged Rats	10 mg/day	3 weeks	Improved endurance, increased muscle mass, muscle stem cells, and formation of new blood vessels in muscle tissue.	[19]
Young Rats	Not Specified	5 days	Increased endurance and elevated NAD+ levels in blood serum.	[19]

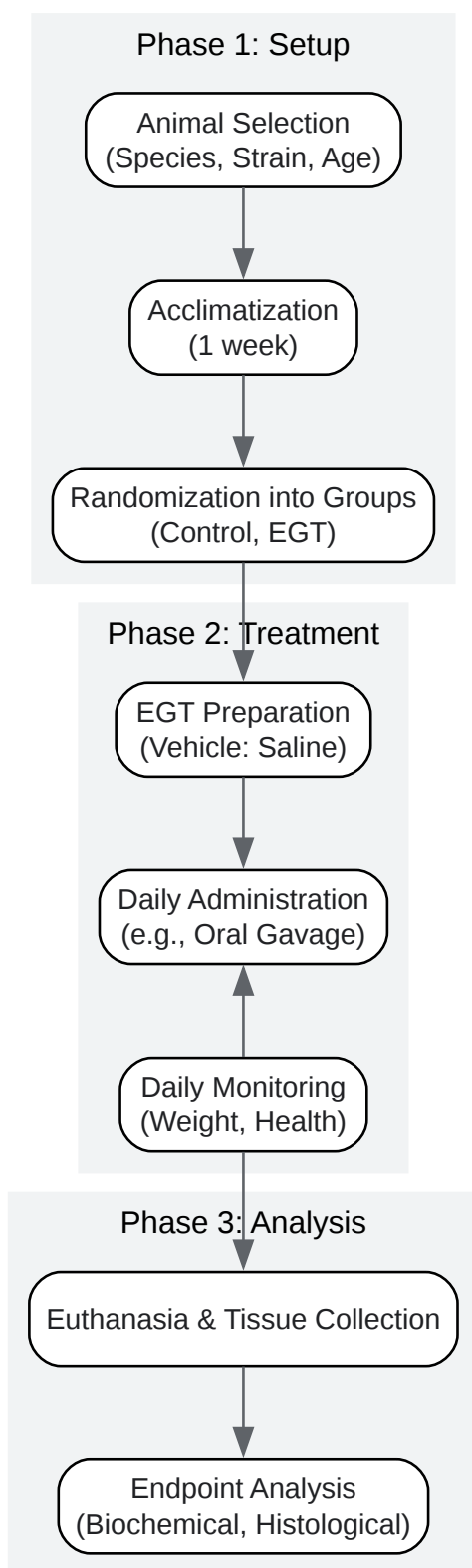
Experimental Protocols

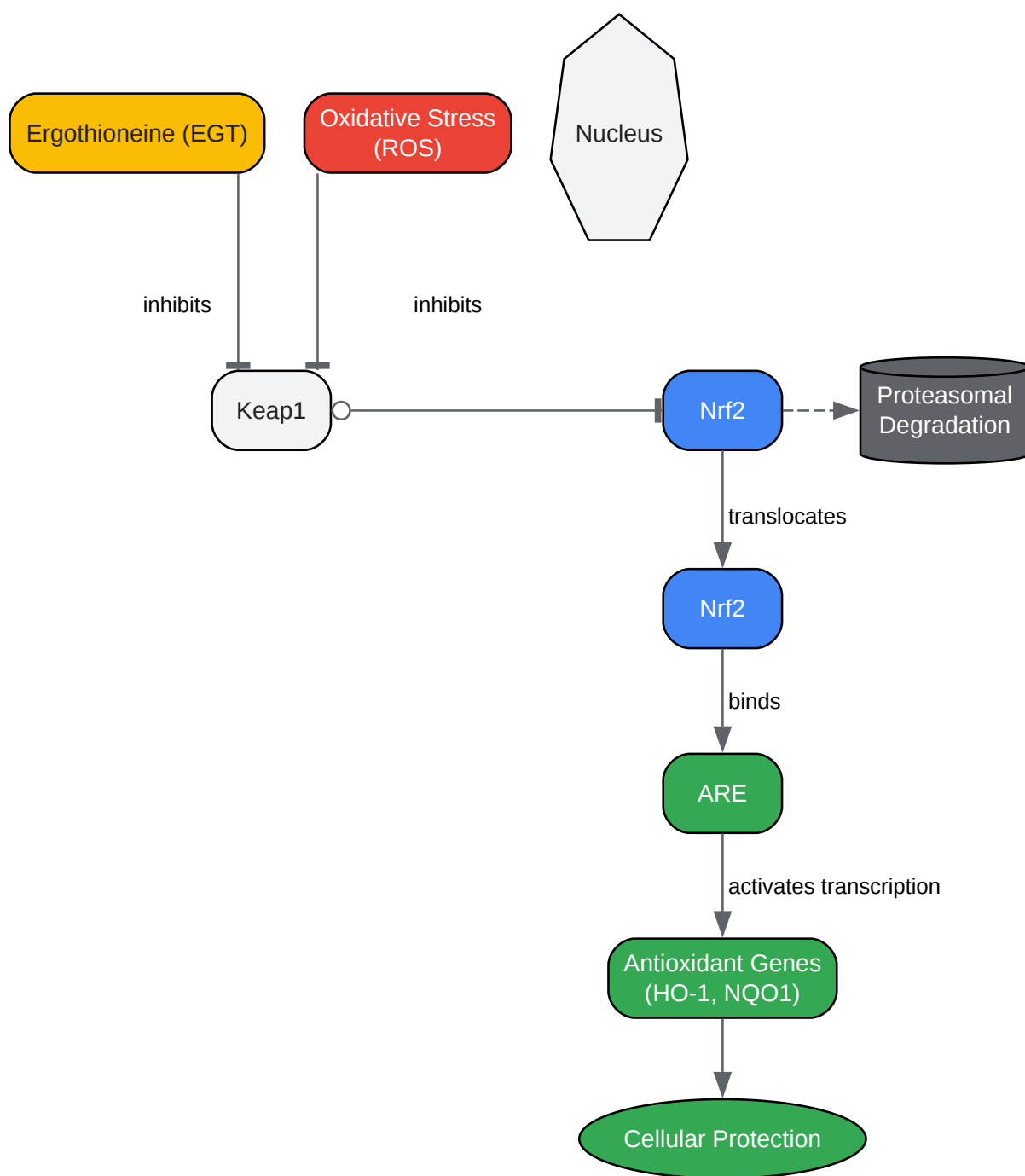
This section provides detailed methodologies for key experiments frequently cited in studies on ergothioneine supplementation.

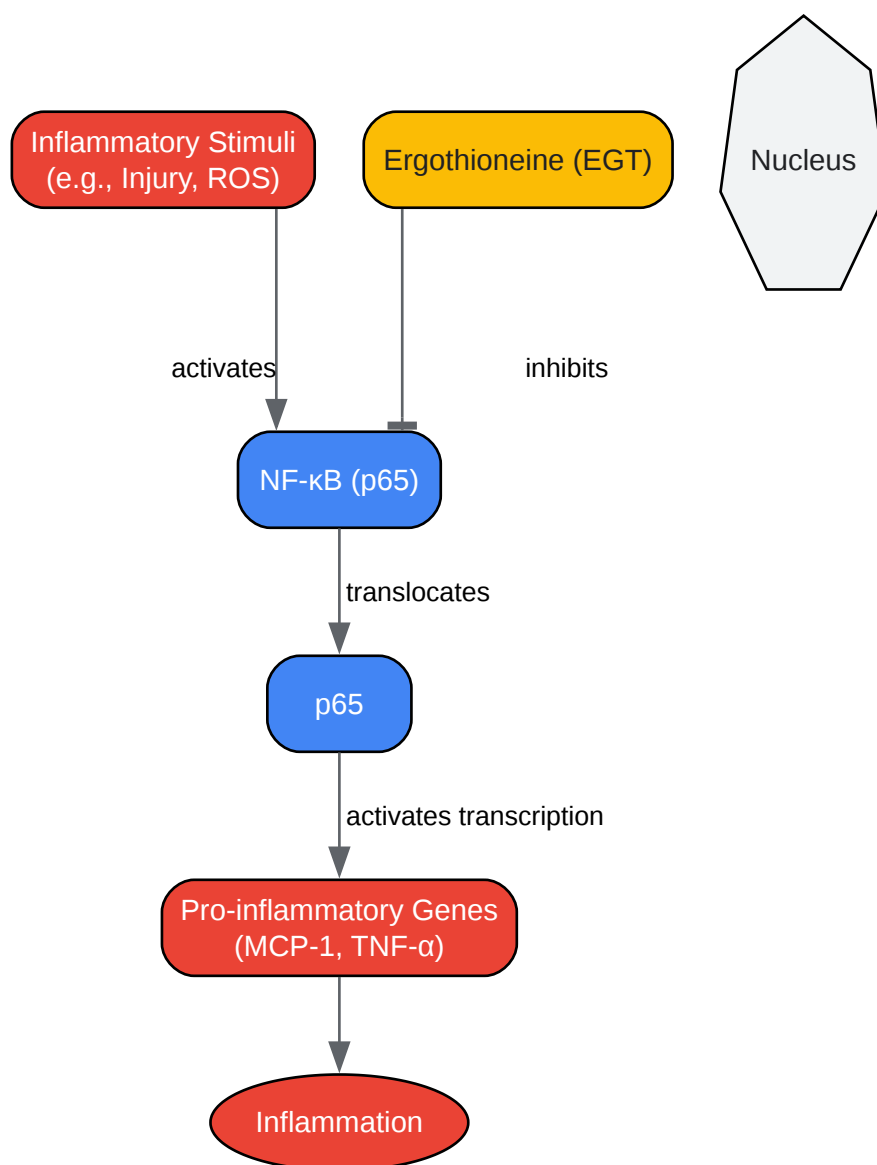
2.1 Animal Supplementation Protocol (General Workflow)

This protocol outlines a general procedure for oral gavage administration in rodent models.

- **Animal Model:** Select appropriate species, strain, age, and sex for the disease model (e.g., C57BL/6J for metabolic studies, APP/PS1 for Alzheimer's).[\[8\]](#)[\[15\]](#)
- **Acclimatization:** House animals in a controlled environment (20-25°C, 12h light/dark cycle) with free access to food and water for at least 7 days before the experiment.[\[8\]](#)
- **Group Allocation:** Randomly assign animals to control (vehicle) and treatment groups (e.g., Saline, EGT low dose, EGT high dose). A typical group size is 6-10 animals.
- **Ergothioneine Preparation:** Prepare a stock solution of L-Ergothioneine in a suitable vehicle (e.g., 0.9% saline or sterile water). For oral gavage, ensure the final concentration allows for the desired dosage in a reasonable volume (e.g., 5-10 ml/kg).
- **Administration:**
 - **Oral Gavage:** Administer the prepared EGT solution or vehicle directly into the stomach using a ball-tipped gavage needle. This is typically performed daily.
 - **Drinking Water:** Dissolve EGT in the drinking water at a concentration calculated to provide the target daily dose based on average water consumption.[\[12\]](#)
- **Monitoring:** Monitor animals daily for changes in body weight, food/water intake, and overall health.
- **Endpoint Analysis:** At the end of the study period, euthanize animals according to approved ethical protocols. Collect blood and tissues (e.g., brain, liver, heart, muscle) for subsequent biochemical, histological, and molecular analyses.







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